2-(4-chloro-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol
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Overview
Description
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound features a cyclobutanol ring attached to a pyrazole moiety, which includes a chlorine and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclobutanol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alkyl halides are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)cyclobutanone.
Reduction: Formation of 2-(1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-(4,5-Dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)cyclobutan-1-ol is unique due to its cyclobutanol ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11ClN2O |
---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-(4-chloro-2-methylpyrazol-3-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c1-11-8(6(9)4-10-11)5-2-3-7(5)12/h4-5,7,12H,2-3H2,1H3 |
InChI Key |
SDXVBDOZSWRMSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2CCC2O |
Origin of Product |
United States |
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